molecular formula C10H14N2O3 B15225938 Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate

Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate

Cat. No.: B15225938
M. Wt: 210.23 g/mol
InChI Key: PGFPZXDBSYWFTO-UHFFFAOYSA-N
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Description

Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate is a chemical compound with a complex structure that includes a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate typically involves the reaction of N-methyl-1H-pyrrole-2-carboxylic acid with methyl 3-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-pyrrol-2-yl)propanoate
  • N-methyl-1H-pyrrole-2-carboxylic acid
  • Methyl 3-bromopropanoate

Uniqueness

Methyl 3-(N-methyl-1H-pyrrole-2-carboxamido)propanoate is unique due to its specific structure, which combines a pyrrole ring with an amide and ester functional group. This unique combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 3-[methyl(1H-pyrrole-2-carbonyl)amino]propanoate

InChI

InChI=1S/C10H14N2O3/c1-12(7-5-9(13)15-2)10(14)8-4-3-6-11-8/h3-4,6,11H,5,7H2,1-2H3

InChI Key

PGFPZXDBSYWFTO-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)OC)C(=O)C1=CC=CN1

Origin of Product

United States

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